

## A Comparative Guide to Nazartinib's Activity on Less Common EGFR Mutations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Nazartinib** (EGF816), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its activity against less common EGFR mutations. The data presented herein is intended to offer an objective overview for researchers and drug development professionals, facilitating informed decisions in the landscape of targeted cancer therapies.

### **Introduction to Nazartinib**

**Nazartinib** is an investigational, irreversible, third-generation EGFR-TKI designed to selectively target mutant forms of EGFR while sparing the wild-type (WT) form of the receptor.[1][2] This selectivity is intended to reduce the toxicities associated with the inhibition of WT EGFR, a common limitation of earlier-generation TKIs.[3] **Nazartinib** has shown potent inhibitory activity against the common activating mutations (exon 19 deletions and L858R) and the T790M resistance mutation.[4][5] This guide focuses on its efficacy against less common EGFR mutations, a growing area of clinical interest.

### **Comparative Analysis of Preclinical Activity**

The following tables summarize the in vitro inhibitory activity (IC50 values) of **Nazartinib** and other EGFR-TKIs against various cell lines engineered to express less common EGFR mutations. This data provides a quantitative comparison of their potency.



Table 1: Inhibitory Activity (IC50, nM) Against Major

**Uncommon EGFR Mutations** 

| EGFR Mutation | Nazartinib         | Osimertinib | Afatinib    |
|---------------|--------------------|-------------|-------------|
| G719S         | ~100               | ~100        | Lowest IC50 |
| L861Q         | ~100               | ~100        | Lowest IC50 |
| S768I         | Data Not Available | 38          | 100% ORR*   |
| G719S + T790M | ~100               | ~100        | -           |
| L861Q + T790M | ~100               | ~100        | -           |

<sup>\*</sup>Data from a post-hoc analysis of clinical trials (LUX-Lung 2, 3, and 6) showing objective response rate, not a direct IC50 value.[6]

• Data not available in the reviewed literature. Source:[5][6][7]

Table 2: Inhibitory Activity (IC50, nM) Against EGFR

**Exon 20 Insertions** 

| EGFR TKI                                                                 | Activity against Exon 20 Insertions                                       |  |
|--------------------------------------------------------------------------|---------------------------------------------------------------------------|--|
| Nazartinib                                                               | Potent activity against some exon 20 insertions[8]                        |  |
| Osimertinib  Similar efficacy to Nazartinib against 20 insertions[5][9]  |                                                                           |  |
| Poziotinib  Encouraging responses, particularly in ne insertions[10][11] |                                                                           |  |
| Mobocertinib                                                             | Specifically designed to inhibit EGFR exon 20 insertion mutations[12][13] |  |

Note: The activity of TKIs against exon 20 insertions is highly dependent on the specific location and type of the insertion.[11]



## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the EGFR signaling pathway targeted by **Nazartinib** and a typical experimental workflow for evaluating the efficacy of EGFR inhibitors.



Click to download full resolution via product page

Caption: EGFR signaling pathway and the inhibitory action of Nazartinib.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations PMC [pmc.ncbi.nlm.nih.gov]







- 6. Clinical activity of afatinib in patients with advanced non-small-cell lung cancer harbouring uncommon EGFR mutations: a combined post-hoc analysis of LUX-Lung 2, LUX-Lung 3, and LUX-Lung 6 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity PMC [pmc.ncbi.nlm.nih.gov]
- 12. filedn.com [filedn.com]
- 13. Discovery of mobocertinib, a potent, oral inhibitor of EGFR exon 20 insertion mutations in non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Nazartinib's Activity on Less Common EGFR Mutations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611988#validating-nazartinib-s-activity-on-less-common-egfr-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com